2-Ethyl-1,3-difluorobenzene
Overview
Description
2-Ethyl-1,3-difluorobenzene is a useful research compound. Its molecular formula is C8H8F2 and its molecular weight is 142.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorination Techniques : Kitamura et al. (2011) developed a practical method for the fluorination of 1,3-dicarbonyl compounds, including ethyl benzoylacetate, using aqueous hydrofluoric acid and iodosylbenzene. This technique is relevant for the synthesis of fluorinated organic compounds like 2-Ethyl-1,3-difluorobenzene (Kitamura, Kuriki, Morshed, & Hori, 2011).
Liquid-Liquid Equilibria Studies : Shiflett and Yokozeki (2008) investigated the liquid-liquid equilibria in binary mixtures of fluorinated benzenes and ionic liquids. Their research provides insights into the physical properties of such mixtures, which can be useful for industrial applications involving this compound (Shiflett & Yokozeki, 2008).
Synthetic Chemistry Applications : Ghorbani‐Vaghei et al. (2010) used poly(N, N′-dibromo-N-ethyl-benzene-1,3-disulfonamide) as a catalyst for the synthesis of benzimidazoles, highlighting the utility of derivatives of difluorobenzene in complex organic synthesis (Ghorbani‐Vaghei & Veisi, 2010).
Continuous-Flow Reactor Synthesis : Yu et al. (2018) developed an efficient process for synthesizing 1,3-difluorobenzene using a continuous-flow reactor. This research contributes to the streamlined production of difluorobenzene derivatives (Yu, Lu, Chen, Xie, & Su, 2018).
Spectroscopy Studies : Breen, Bernstein, and Seeman (1987) conducted supersonic molecular jet spectroscopy of various ethylbenzenes, including diethylbenzenes, which are structurally related to this compound. Their work provides insights into the molecular structure and dynamics of these compounds (Breen, Bernstein, & Seeman, 1987).
Biodegradation Studies : Moreira et al. (2009) investigated the biodegradation of difluorobenzenes, including 1,3-difluorobenzene, by the microbial strain Labrys portucalensis. This study is significant for understanding the environmental fate and microbial breakdown of difluorobenzene compounds (Moreira, Amorim, Carvalho, & Castro, 2009).
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-1,3-difluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHSMRMCWSGHMKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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